

An In-depth Technical Guide to *tert*-Butyl (2-bromopyridin-3-yl)carbamate

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Compound of Interest

Compound Name: *tert*-Butyl (2-bromopyridin-3-yl)carbamate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of ***tert*-Butyl (2-bromopyridin-3-yl)carbamate**, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Molecular Structure and Identifiers

***Tert*-butyl (2-bromopyridin-3-yl)carbamate** is a substituted pyridine derivative featuring a bromine atom at the 2-position and a *tert*-butoxycarbonyl (Boc) protected amine group at the 3-position. The Boc protecting group is a common motif in organic synthesis, valued for its stability under various reaction conditions and its facile removal under acidic conditions.

Molecular Identifiers:

- CAS Number: 116026-98-3[1]
- Molecular Formula: C₁₀H₁₃BrN₂O₂[1]
- Molecular Weight: 273.13 g/mol [1]

Structural Representation:

While a definitive public database entry with SMILES and InChI for this specific isomer is not readily available, its structure can be inferred from its IUPAC name.

Physicochemical Properties

A comprehensive, experimentally determined set of physicochemical properties for **tert-Butyl (2-bromopyridin-3-yl)carbamate** is not widely published. However, based on its structure, the following properties can be predicted and are crucial for its handling, formulation, and biological activity assessment.

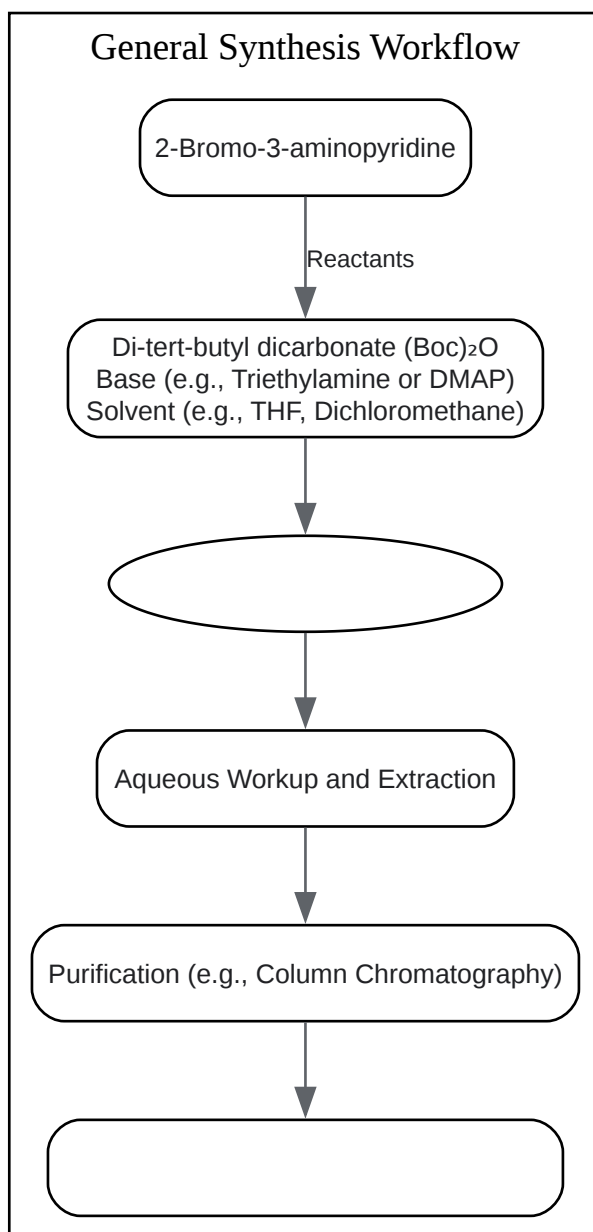
Property	Value	Source
Molecular Weight	273.13 g/mol	[1]
Purity	≥95%	Cusabio
Physical Form	Lyophilized powder	Cusabio
Storage Conditions	-20°C upon receipt	Cusabio

Note: The purity and physical form are based on commercially available information and may vary between suppliers.

Synthesis and Characterization

The synthesis of tert-butyl carbamates is a well-established process in organic chemistry. Generally, the introduction of a Boc protecting group onto an amine is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

A general synthetic workflow for related compounds is outlined below. The specific experimental conditions for the synthesis of **tert-Butyl (2-bromopyridin-3-yl)carbamate** would require adaptation from similar reported procedures for related bromopyridine derivatives.



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A generalized workflow for the synthesis of **tert-Butyl (2-bromopyridin-3-yl)carbamate**.

Characterization:

The structural confirmation of the synthesized compound would typically involve a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be essential to confirm the presence and connectivity of the pyridine ring protons, the tert-butyl group, and the carbamate proton.
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern consistent with the expected structure.
- Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the C=O stretch of the carbamate and the N-H bond.

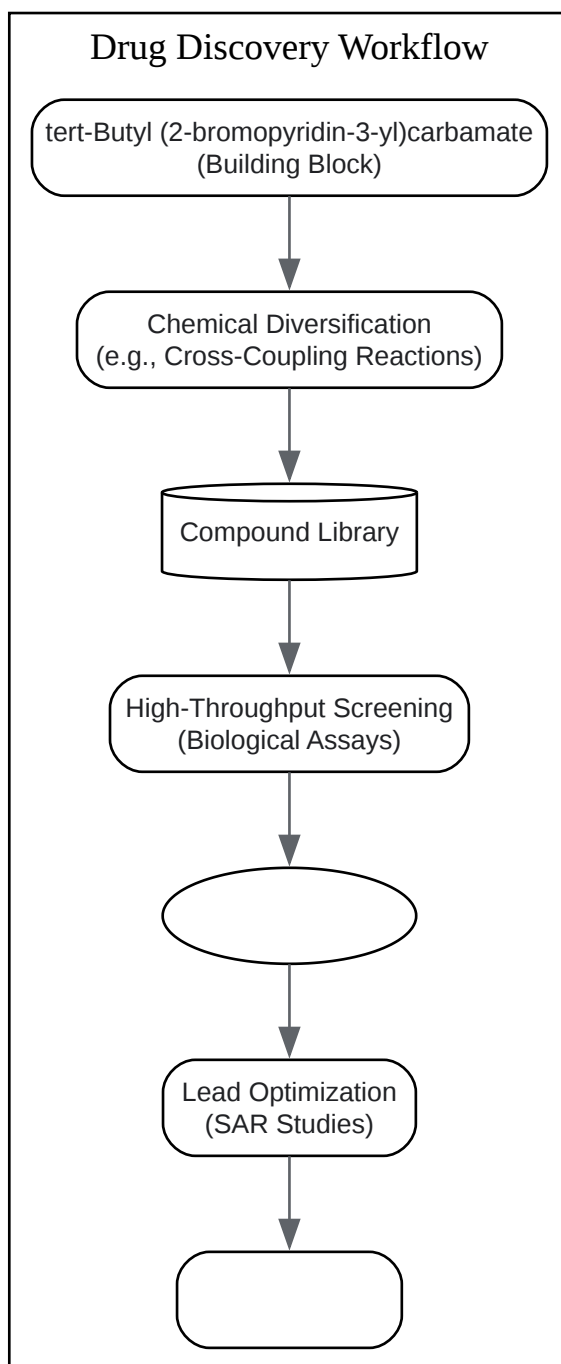
Role in Medicinal Chemistry and Drug Discovery

While specific biological activities for **tert-Butyl (2-bromopyridin-3-yl)carbamate** are not extensively documented in publicly available literature, its structural motifs suggest its potential as a valuable building block in the synthesis of more complex molecules with therapeutic potential. The bromopyridine core is a common scaffold in medicinal chemistry, and the Boc-protected amine allows for further functionalization.

Potential Applications:

- Scaffold for Library Synthesis: The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide variety of substituents, enabling the creation of diverse chemical libraries for high-throughput screening.
- Intermediate for Targeted Inhibitors: The overall structure could serve as a precursor for the synthesis of kinase inhibitors or other targeted therapies. The pyridine ring can act as a hinge-binding motif, a common feature in many kinase inhibitors.

Given the interest in developing novel therapeutics, this compound represents a starting point for the exploration of new chemical space. The logical progression from this building block to a potential drug candidate is illustrated below.



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References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to tert-Butyl (2-bromopyridin-3-yl)carbamate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056480#tert-butyl-2-bromopyridin-3-yl-carbamate-molecular-structure]

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